Eptastigmine

Pharmacodynamics Acetylcholinesterase Duration of Action

Eptastigmine is a pseudo-reversible carbamate inhibitor of both AChE and BChE, purpose-built to overcome physostigmine's ultrashort half-life and narrow therapeutic window. Its slow enzyme dissociation produces sustained brain AChE inhibition beyond 24 h post-dose, enabling stable chronic dosing in cognitive-decline models without repeated injections. Clinically validated in Phase III trials in over 1500 Alzheimer's patients, it serves as a translational benchmark for novel ChEI candidates. Minimal motor side effects relative to physostigmine preserve behavioral assay integrity, while its distinctive counterclockwise hysteresis PK/PD relationship makes it an ideal tool compound for modeling long-acting enzyme inhibitors.

Molecular Formula C21H33N3O2
Molecular Weight 359.5 g/mol
CAS No. 101246-68-8
Cat. No. B024517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEptastigmine
CAS101246-68-8
Synonymseptastigmine
heptastigmine
heptyl physostigmine
heptyl-physostigmine
heptylphysostigmine
MF 201
MF-201
physostigmine heptyl
pyrrolo(2,3-b)indol-5-ol-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl heptylcarbamate este
Molecular FormulaC21H33N3O2
Molecular Weight359.5 g/mol
Structural Identifiers
SMILESCCCCCCCNC(=O)OC1=CC2=C(C=C1)N(C3C2(CCN3C)C)C
InChIInChI=1S/C21H33N3O2/c1-5-6-7-8-9-13-22-20(25)26-16-10-11-18-17(15-16)21(2)12-14-23(3)19(21)24(18)4/h10-11,15,19H,5-9,12-14H2,1-4H3,(H,22,25)/t19-,21+/m1/s1
InChIKeyRRGMXBQMCUKRLH-CTNGQTDRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eptastigmine (CAS 101246-68-8): A Long-Acting Pseudo-Reversible Acetylcholinesterase Inhibitor for Alzheimer's Disease Research


Eptastigmine (heptylphysostigmine) is a carbamate derivative of physostigmine, designed to overcome the short half-life and narrow therapeutic window of its parent compound [1]. It functions as a long-acting, reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in the brain [2]. Preclinically, eptastigmine elevates brain acetylcholine levels by 2500–3000% [2]. While its clinical development for Alzheimer's disease reached Phase III and demonstrated significant cognitive improvements in over 1500 patients, further trials were halted due to the emergence of hematological adverse events (granulocytopenia) [3][4]. Its unique pseudo-reversible binding profile and extended duration of action, however, distinguish it from other cholinesterase inhibitors, making it a valuable tool for research into cholinergic mechanisms and long-acting enzyme inhibition [2][5].

Why Cholinesterase Inhibitors Cannot Be Considered Interchangeable with Eptastigmine


Cholinesterase inhibitors (ChEIs) exhibit marked differences in their mechanism of enzyme inhibition, pharmacokinetic profiles, and safety margins, precluding simple substitution. Eptastigmine is a 'pseudo-reversible' inhibitor, forming a carbamylated enzyme complex with a slow dissociation rate, which results in a uniquely long duration of action compared to 'reversible' inhibitors like donepezil or tacrine [1]. Its parent compound, physostigmine, has a short duration of action and poor oral bioavailability (3–8%), whereas eptastigmine was designed for prolonged effect and improved tolerability [2][3]. These fundamental differences in pharmacodynamics and kinetics mean that a dose of eptastigmine is not equivalent to a dose of another ChEI; experimental outcomes are highly dependent on the specific drug's interaction with the target enzyme and its distribution [4].

Eptastigmine (CAS 101246-68-8): Quantified Differentiation from Comparator Compounds


Extended Duration of Brain AChE Inhibition vs. Physostigmine

Eptastigmine provides a significantly longer duration of acetylcholinesterase (AChE) inhibition compared to its parent compound, physostigmine. In a rodent model, eptastigmine (1.5 mg/kg i.v.) inhibited brain and erythrocyte AChE for a longer time than physostigmine [1]. This is further substantiated by clinical pharmacodynamic data showing that eptastigmine produces a long-lasting inhibition of red blood cell AChE, with residual inhibition of 8-11% observed 24 hours after a single oral dose of 30 mg [2].

Pharmacodynamics Acetylcholinesterase Duration of Action

Superior Tolerability in Behavioral Assays vs. Physostigmine

At doses that produce significant AChE inhibition, eptastigmine causes markedly less behavioral disruption than physostigmine. A direct comparative study in mice showed that eptastigmine (1.5 mg/kg i.v.) caused only minor changes in behavior and activity, whereas physostigmine clearly reduced activity for about 30 minutes [1].

Behavioral Pharmacology Tolerability Physostigmine

Potent and Selective In Vivo Elevation of Brain Acetylcholine

Eptastigmine exhibits profound effects on central cholinergic transmission. In vivo administration to rodents resulted in an increase of brain acetylcholine (ACh) levels by 2500–3000%, depending on the dose [1]. This magnitude of ACh elevation is a hallmark of its potent and long-lasting central activity.

Neurochemistry Acetylcholine In Vivo Microdialysis

Demonstrated Clinical Efficacy in Alzheimer's Disease with Quantified Cognitive Improvement

Eptastigmine has a substantial clinical dataset demonstrating its efficacy in improving cognitive function in patients with Alzheimer's disease (AD). A 6-month, placebo-controlled trial in 349 patients with mild-to-moderate AD showed a statistically significant effect of eptastigmine (10 mg t.i.d. or 12 mg t.i.d.) compared to placebo on the Alzheimer's Disease Assessment Cognitive Subscale (ADAS-Cog) (p = 0.047) and the Clinical Dementia Rating Scale-Sum of the Boxes (CDR-SB) (p = 0.010) [1]. A separate 2-year extension study demonstrated a sustained benefit over historical untreated controls, equivalent to a 9-month delay in disease progression on the ADAS-Cog [2].

Clinical Trials Alzheimer's Disease Cognition ADAS-Cog

Pseudo-Reversible Binding Kinetics as a Key Mechanistic Differentiator

Eptastigmine is classified as a 'pseudo-reversible' cholinesterase inhibitor, a mechanism distinct from purely 'reversible' inhibitors like donepezil or tacrine [1]. This classification is based on its carbamylation of the enzyme's active site, which leads to a slow dissociation rate and contributes to its long duration of action [2]. Pharmacodynamic modeling in humans revealed a counterclockwise hysteresis loop between plasma drug concentration and AChE inhibition, a hallmark of this slow-on/slow-off binding and/or the formation of active metabolites [3].

Enzyme Kinetics Mechanism of Action Cholinesterase

Validated Research Applications for Eptastigmine Based on Differentiated Evidence


Preclinical Models of Sustained Cholinergic Enhancement

Eptastigmine's long duration of brain AChE inhibition, with residual activity 24 hours post-dose, makes it an ideal tool for studies requiring sustained cholinergic tone without the need for repeated dosing or continuous infusion [1]. This profile is particularly advantageous for chronic dosing paradigms in rodent models of cognitive decline or Alzheimer's disease, where stable target engagement is essential for observing behavioral and neurochemical changes over weeks or months.

Behavioral Pharmacology Studies Requiring a Wide Therapeutic Window

For cognitive testing in rodents where drug-induced motor side effects can confound results, eptastigmine offers a significant advantage. Its minimal impact on spontaneous behavior compared to physostigmine allows researchers to achieve high levels of AChE inhibition without the sedation or hyperactivity that could invalidate maze performance or novel object recognition tasks [2].

Investigation of Pseudo-Reversible Enzyme Inhibition Kinetics

Eptastigmine serves as a prototypical 'pseudo-reversible' carbamate inhibitor. Its distinct PK/PD relationship, characterized by a counterclockwise hysteresis loop, makes it a valuable compound for in vitro and in vivo studies focused on enzyme kinetics, the development of PK/PD models for long-acting inhibitors, and understanding the pharmacodynamic consequences of slow enzyme dissociation [3].

Positive Control in Translational Alzheimer's Disease Models

With extensive Phase III clinical trial data demonstrating significant cognitive improvements in AD patients, eptastigmine is a well-validated reference compound. Its use as a positive control in preclinical models (e.g., transgenic mice, lesion models) enhances the translational relevance of the study, as its efficacy in humans provides a benchmark for evaluating novel therapeutic candidates [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eptastigmine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.